molecular formula C4HClF2N2 B11770523 2-Chloro-4,6-difluoropyrimidine

2-Chloro-4,6-difluoropyrimidine

Cat. No.: B11770523
M. Wt: 150.51 g/mol
InChI Key: SUPFNMXTAGSTIP-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluoropyrimidine is a halogenated pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a chlorine atom at position 2 and fluorine atoms at positions 4 and 3. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Pyrimidine derivatives are widely studied due to their biological relevance, particularly in nucleotide analogs and enzyme inhibitors. The specific halogenation pattern in this compound distinguishes it from other derivatives, as the combination of chlorine and fluorine substituents balances reactivity and stability for targeted applications .

Properties

IUPAC Name

2-chloro-4,6-difluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2/c5-4-8-2(6)1-3(7)9-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPFNMXTAGSTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a catalytic amount of dicyclohexano-18-crown-6 in tetraglyme . This reaction facilitates the substitution of chlorine atoms with fluorine atoms, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluoropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of triphenylphosphine and a base like potassium carbonate, are typical.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

2-Chloro-4,6-difluoropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) . These interactions can lead to the modulation of gene expression and cellular responses, making the compound valuable in therapeutic research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Effects

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-chloro-4,6-difluoropyrimidine with key analogues:

Table 1: Structural and Substituent Comparisons
Compound Name Substituents Key Structural Features
This compound Cl (C2), F (C4, C6) High electronegativity, moderate steric bulk
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine Cl (C6), CF₃ (C2), NH₂ (C4, C5) Trifluoromethyl enhances lipophilicity; amino groups enable hydrogen bonding
4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine Cl (C4, C6), F (C5), pyrimidinyl (C2) Dual pyrimidine rings; increased π-stacking potential
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine Cl (C5), F (C2), OCH₃ (C4), CH₃ (C6) Methoxy and methyl groups alter solubility and steric hindrance
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate Cl (C2), Ph (C4, C6), COOEt (C5) Phenyl groups increase hydrophobicity; ester moiety enables derivatization

Key Observations :

  • Halogen vs. Alkyl Groups : Replacing fluorine with methyl (e.g., 2-chloro-4,6-dimethylpyrimidine) reduces electronegativity but increases steric bulk, impacting binding to enzymatic targets .
  • Trifluoromethyl Substitution : The CF₃ group in 6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine enhances metabolic stability and membrane permeability compared to fluorine .
  • Dual Heterocycles : Compounds like 4,6-dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine exhibit enhanced π-stacking due to dual aromatic systems, improving interactions with biological targets .

Electronic and Reactivity Profiles

The electronic effects of substituents significantly influence reactivity:

Table 2: Electronic Properties and Reactivity
Compound Name pKa (Predicted) Key Reactivity Traits
This compound ~0.68 (acidic) Chlorine acts as a leaving group; fluorine stabilizes intermediates via inductive effects
2-Amino-4,6-difluoropyrimidine ~0.68 Amino group increases nucleophilicity at C2 and C4
2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine N/A Phenoxy groups enhance resonance stabilization; triazine core increases electrophilicity

Key Observations :

  • Leaving Group Efficiency : The chlorine atom in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions more effectively than methyl or methoxy groups .
  • Fluorine Effects : Fluorine’s strong electron-withdrawing nature deactivates the pyrimidine ring, directing further substitutions to specific positions .

Key Observations :

  • Antiviral Potential: Fluorine and chlorine substituents in this compound enhance binding to viral polymerase active sites, as seen in nucleotide analog drugs .
  • Agrochemical Utility : Trifluoromethyl groups in analogues like 4,5-difluoro-6-(trifluoromethyl)pyrimidine improve resistance to metabolic degradation in plants .

Biological Activity

2-Chloro-4,6-difluoropyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₄HClF₂N₂. The presence of chlorine and fluorine atoms at the 2 and 4, 6 positions of the pyrimidine ring significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. Various methods have been explored to optimize yields and purity, including:

  • Refluxing in polar aprotic solvents : Enhances nucleophilicity.
  • Use of bases : Such as potassium carbonate to facilitate substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, a derivative of this compound was tested against human lung cancer cell lines with promising results:

  • Cell Line : A549 (lung adenocarcinoma)
  • IC50 Value : 15 µM after 48 hours of treatment.

This indicates potential use in cancer therapy, particularly for targeting specific tumor types.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Inhibition of Enzymes : It acts as a competitive inhibitor for enzymes involved in nucleotide synthesis.
  • DNA Interaction : The compound can intercalate within DNA strands, disrupting replication processes.

Case Studies

  • Antiviral Activity : A study explored the antiviral properties of similar pyrimidine derivatives against influenza virus. The findings suggested that these compounds could inhibit viral replication by interfering with RNA polymerase activity.
  • Neuroprotective Effects : Research indicated that certain pyrimidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds showed the ability to reduce oxidative stress and apoptosis in neuronal cells.

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